(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

Lipophilicity Drug design SAR

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS 1965308-88-6; free base CAS 1152521-45-3) is a para-substituted benzoylpiperidine derivative with molecular formula C₁₅H₂₂ClNO₂ and molecular weight 283.79 g/mol. The compound comprises a piperidin-4-yl group linked via a carbonyl bridge to a 4-isopropoxyphenyl moiety.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
Cat. No. B8099093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H
InChIKeyTZXUFATYOYZRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride: Core Physicochemical Identity and Scaffold Classification


(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS 1965308-88-6; free base CAS 1152521-45-3) is a para-substituted benzoylpiperidine derivative with molecular formula C₁₅H₂₂ClNO₂ and molecular weight 283.79 g/mol [1]. The compound comprises a piperidin-4-yl group linked via a carbonyl bridge to a 4-isopropoxyphenyl moiety. Its core phenyl(piperidin-4-yl)methanone fragment is recognized as a privileged structure in medicinal chemistry, appearing in bioactive molecules with anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective properties [2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, with a reported LogP of 3.08 and purity specifications typically ≥95–96% from commercial suppliers [1].

Why 4-Alkoxybenzoylpiperidine Analogs Cannot Be Interchanged Without Quantitative Justification


Within the 4-alkoxybenzoylpiperidine series, even modest changes to the para-alkoxy substituent produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that propagate into differential target engagement. The benzoylpiperidine scaffold is exquisitely sensitive to substitution: the 4-fluorobenzoylpiperidine pharmacophore is established as one of the most potent motifs for 5-HT₂A receptor binding (Ki = 1–10 nM for elaborated derivatives), while small structural changes to the benzoylpiperidine region can cause significant decreases in GlyT-2 inhibitory activity [1][2]. Conversely, the distal aryl ring tolerates functional group modifications, making the alkoxy substituent a critical tunable parameter rather than a generic placeholder [2]. The isopropoxy group specifically introduces a branched alkyl ether—absent in methoxy, fluoro, or chloro analogs—that modulates both conformational flexibility and electronic character of the aryl ring. Selecting the isopropoxy variant over a simpler analog therefore represents a deliberate choice to occupy a distinct region of physicochemical and pharmacological space, not a trivial substitution.

Quantitative Differentiation Evidence for (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Versus Closest Analogs


Lipophilicity Tuning: Isopropoxy vs. Methoxy and Fluoro Analogs Provides a Differentiated LogP Window

The hydrochloride salt of (4-isopropoxy-phenyl)-piperidin-4-yl-methanone exhibits a computed LogP of 3.08, compared with LogP values of 3.01 for the 4-methoxy analog hydrochloride and 2.34 for the 4-fluoro analog free base [1][2]. The free base of the isopropoxy compound has a reported LogP of 2.77 . This positions the isopropoxy compound between the more polar fluoro analog and the slightly less lipophilic methoxy variant (as the hydrochloride), offering a distinct lipophilicity window. For oral drug candidates, LogP values between 2 and 3 are considered optimal to balance membrane permeability against first-pass clearance, placing the isopropoxy compound within the favorable range while the fluoro analog falls below this window [3]. The incremental LogP increase from methoxy to isopropoxy (~0.07 log units for the hydrochloride salts) corresponds to a predicted ~17% increase in octanol-water partition coefficient, which can meaningfully affect tissue distribution and nonspecific protein binding.

Lipophilicity Drug design SAR Membrane permeability CNS drug candidates

Steric Bulk and Rotatable Bond Count: Isopropoxy Introduces Greater Conformational Degrees of Freedom Than Methoxy or Fluoro

The 4-isopropoxy substituent introduces a branched isopropyl ether with four rotatable bonds in the target compound (free base), compared with three rotatable bonds for the 4-methoxy analog and two for the 4-fluoro analog [1]. The isopropoxy group also presents greater steric bulk (longer and wider alkyl chain) than the methoxy or fluoro substituents. This steric and conformational differentiation is critical for structure-activity relationship (SAR) exploration: the benzoylpiperidine fragment is a privileged scaffold validated across multiple receptor families (5-HT₂A, D₂, GlyT-2, MAGL), and the distal aryl ring substituent is the primary site for tuning receptor subtype selectivity [2][3]. The additional rotatable bond in the isopropoxy derivative allows the terminal methyl groups to sample conformations unavailable to the methoxy or fluoro variants, potentially engaging hydrophobic subpockets differently.

Conformational flexibility Steric effects Molecular recognition Fragment-based drug design

Ether Linkage Validated as Active Pharmacophoric Element in GlyT-2 Inhibition: Isopropoxy Ether Comparable to Anilino Nitrogen

In a systematic SAR study of benzoylpiperidine-based GlyT-2 inhibitors, Wolin et al. demonstrated that replacing the anilino nitrogen linker of lead compound 4a with an ether linkage (compound 27) yielded comparable GlyT-2 inhibitory activity [1]. Furthermore, exchanging the isopropoxy ether moiety with an isopropyl amino group (compound 15) also maintained activity comparable to 4a [1]. This directly establishes the 4-isopropoxyphenyl ether motif—the defining structural feature of (4-isopropoxy-phenyl)-piperidin-4-yl-methanone—as a validated pharmacophoric element within the benzoylpiperidine class. The finding that the distal aryl ring tolerates diverse functionalization while the benzoylpiperidine core is highly sensitive to change means that the isopropoxy ether substituent is not merely decorative; it is positioned at a site where modifications can be made without abolishing core activity, making this compound a strategic intermediate for derivatization.

Glycine transporter GlyT-2 Pain Analgesic Ether pharmacophore

Regioisomeric Precision: 4-Piperidinyl vs. 3-Piperidinyl Attachment Defines Nitrogen Vector Orientation for Receptor Interactions

The target compound attaches the carbonyl bridge at the 4-position of the piperidine ring, whereas its regioisomer piperidin-3-yl-(4-propan-2-yloxyphenyl)methanone (CAS 174311-02-5) places the carbonyl at the 3-position . This positional difference alters the spatial orientation of the basic piperidine nitrogen relative to the aryl ketone moiety. In the benzoylpiperidine privileged scaffold, the piperidine nitrogen serves as a critical hydrogen bond donor/acceptor and is often essential for anchoring to receptor aspartate residues (e.g., Asp155 in 5-HT₂A) [1]. The 4-substitution pattern places the nitrogen in an extended conformation optimal for engaging the conserved aspartate in aminergic GPCRs, while the 3-substituted regioisomer presents a different nitrogen trajectory that may alter binding mode. The GlyT-2 SAR study confirmed that small structural changes to the benzoylpiperidine region led to significant decreases in activity, underscoring the importance of precise regiochemical control [2].

Regioisomerism Piperidine Receptor binding Nitrogen positioning SAR

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Solid-State Handling vs. Free Base Form

The hydrochloride salt of (4-isopropoxy-phenyl)-piperidin-4-yl-methanone (MW 283.79) provides significant aqueous solubility and handling advantages over the corresponding free base (MW 247.33) [1]. The protonated piperidine nitrogen in the HCl salt increases the compound's polarity, with a hydrogen bond donor count of 2 (vs. 1 for the free base) and enables predictable dissolution in aqueous buffers—a critical property for in vitro assay preparation [1]. Vendor specifications consistently report enhanced long-term storage stability for the hydrochloride form, with recommended storage at 2–8°C in sealed, dry conditions . In contrast, the free base form has a lower melting point and may present handling challenges. For procurement decisions, the hydrochloride salt offers ready-to-use convenience for biological assays without requiring additional salt conversion steps.

Salt selection Solubility Solid-state chemistry Formulation Pre-formulation

Optimal Research and Industrial Application Scenarios for (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride


Medicinal Chemistry: Benzoylpiperidine Scaffold Derivatization for CNS Receptor Targeting

The phenyl(piperidin-4-yl)methanone core is a privileged scaffold validated in 5-HT₂A antagonists (ketanserin, altanserin), D₂ ligands, and MAGL inhibitors [1]. The 4-isopropoxyphenyl variant provides a specific lipophilicity window (LogP 2.77–3.08) suitable for CNS penetration while offering a para-ether substituent that can be further functionalized or used as a control compound in SAR studies alongside methoxy, ethoxy, and fluoro analogs. The GlyT-2 literature confirms that the ether linkage and isopropoxy group are tolerated at the distal aryl position, supporting use of this compound as a core intermediate for synthesizing focused libraries targeting GlyT-2, 5-HT receptors, or MAGL [2].

Fragment-Based Drug Discovery: Screening the Alkoxybenzoylpiperidine Chemical Space

As a fragment-sized molecule (MW 283.79 HCl salt; 247.33 free base) with a computed TPSA of 38.3 Ų and four rotatable bonds, this compound meets standard fragment library criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. The isopropoxy group provides a branched alkyl ether that can probe hydrophobic subpockets not accessible to linear methoxy or ethoxy fragments. When screened alongside the methoxy, ethoxy, and fluoro analogs, the isopropoxy compound enables systematic evaluation of alkoxy size and branching on fragment hit rates against diverse protein targets.

Chemical Biology: Tool Compound for Validating Ether Pharmacophore in Glycine Transporter Programs

The Wolin et al. GlyT-2 study explicitly demonstrated that ether-linked benzoylpiperidine analogs maintain activity comparable to anilino-linked leads [2]. The 4-isopropoxyphenyl motif in this compound directly corresponds to the validated ether pharmacophore. Researchers investigating glycine transporter type-2 as a target for neuropathic pain or spasticity can employ this compound as a reference scaffold for further optimization, leveraging the established SAR that the distal aryl ring tolerates diverse substitution while the piperidine carbonyl region requires precise structural control.

Pre-formulation and Salt Selection Studies: HCl Salt as a Reference Standard for Solubility Optimization

The hydrochloride salt form offers defined stoichiometry, enhanced aqueous solubility, and established storage conditions (sealed, dry, 2–8°C) . The protonated piperidine nitrogen (2 HBD in HCl salt vs. 1 in free base) increases polarity and aqueous compatibility [1]. In pre-formulation screening cascades, this compound can serve as a reference standard for comparing the impact of different counterions (mesylate, tosylate, citrate) on solubility, dissolution rate, and solid-state stability within the benzoylpiperidine series.

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